(Azidomethyl)cyclohexane

概要

説明

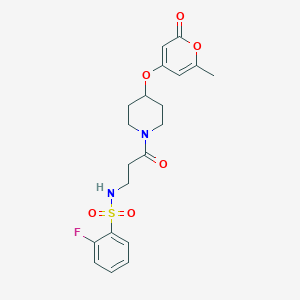

(Azidomethyl)cyclohexane is an organic compound with the molecular formula C7H13N3. It consists of a cyclohexane ring substituted with an azidomethyl group.

作用機序

Target of Action

Organic azides, a family of compounds to which (azidomethyl)cyclohexane belongs, are known for their exceptional reactivity . They are often employed in reactions such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . This suggests that the targets of this compound could be alkynes or similar compounds in biochemical systems.

Mode of Action

This compound, like other organic azides, interacts with its targets through a variety of chemical reactions. One of the most prominent reactions is the copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, resulting in the formation of 1,2,3-triazoles . This reaction is regioselective, meaning it occurs preferentially at one location over others on the target molecule .

Biochemical Pathways

Cyclohexane, a related compound, is known to be metabolized by certain bacteria, such as brachymonas petroleovorans chx, through oxidation to cyclohexanol . This suggests that this compound might be metabolized through similar pathways, potentially affecting the same or related downstream effects.

Pharmacokinetics

The adme properties of a molecule play a crucial role in its bioavailability . Factors such as the molecule’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption and distribution within the body, its metabolism, and its rate of excretion .

Result of Action

Organic azides, including this compound, are known to be highly reactive . Their reactions often result in the release of nitrogen, which can lead to the formation of highly reactive nitrenes . These nitrenes can cause crosslinking in polymers, altering their physical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions in the environment can catalyze the Huisgen 1,3-dipolar cycloaddition, a key reaction involving this compound . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound.

生化学分析

Cellular Effects

Organic azides are known to release nitrogen by thermal activation or photolysis . This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking

Molecular Mechanism

Organic azides are known to undergo reactions that produce highly reactive nitrenes These nitrenes can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

Organic azides are known for their propensity to release nitrogen by thermal activation or photolysis . This property could potentially influence the stability and long-term effects of (Azidomethyl)cyclohexane on cellular function in in vitro or in vivo studies.

準備方法

Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclohexane can be synthesized through the nucleophilic substitution reaction of (chloromethyl)cyclohexane with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. The process would likely involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as distillation or recrystallization.

化学反応の分析

Types of Reactions: (Azidomethyl)cyclohexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted cyclohexane derivatives.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Nucleophilic Substitution: Various substituted cyclohexane derivatives.

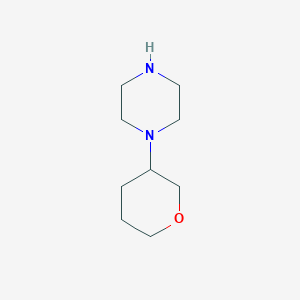

Reduction: (Aminomethyl)cyclohexane.

Cycloaddition: Triazole derivatives.

科学的研究の応用

(Azidomethyl)cyclohexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.

Medicinal Chemistry:

Materials Science: Utilized in the development of new materials, including polymers and cross-linkers, due to its reactive azide group.

類似化合物との比較

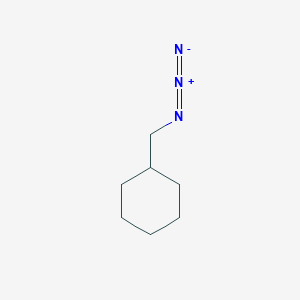

(Chloromethyl)cyclohexane: A precursor in the synthesis of (azidomethyl)cyclohexane.

(Aminomethyl)cyclohexane: A reduction product of this compound.

Cyclohexyl azide: Another azide-containing cyclohexane derivative.

Uniqueness: this compound is unique due to its specific substitution pattern, which combines the reactivity of the azide group with the stability of the cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and materials science .

特性

IUPAC Name |

azidomethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-10-9-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPKXPIBAQFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2749451.png)

![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2749455.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)

![8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)

![2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2749463.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749468.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2749469.png)